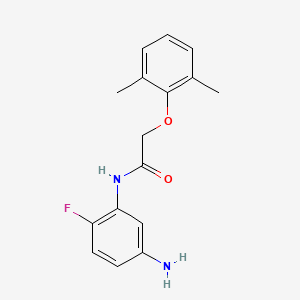

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as AFDMPA, is a synthetic compound that has been used in a variety of scientific research applications. In recent years, AFDMPA has been studied for its potential to be used in laboratory experiments, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Biological Effects and Toxicology of Acetamide Derivatives

Research has shown that acetamide and its derivatives, including formamide and dimethyl derivatives, possess significant commercial importance. The biological consequences of exposure to these chemicals have been extensively studied, revealing both qualitative and quantitative variations in biological responses among different acetamide derivatives. The environmental toxicology of these materials has also seen considerable expansion in knowledge, suggesting a complex interaction with biological systems (Kennedy, 2001).

Antituberculosis Activity of Organotin Complexes

Organotin complexes have been scrutinized for their antituberculosis activity. Studies involving organotin complexes with carboxylic acids and other derivatives have shown promising results against Mycobacterium tuberculosis. The structural diversity and the nature of the ligand environment significantly influence the antituberculosis activity of these complexes, indicating a potential area of research for similar compounds (Iqbal, Ali, & Shahzadi, 2015).

Adsorptive Elimination of Pharmaceuticals from Water

The environmental impact and removal of pharmaceuticals, such as acetaminophen, from water sources have been a significant area of research. Advanced adsorptive materials and techniques have been developed to efficiently remove these compounds from water, highlighting the environmental protection aspect of chemical research. The mechanisms of adsorption, including π-π interactions and hydrogen bonds, are crucial in understanding the effectiveness of these processes (Igwegbe et al., 2021).

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-8-12(18)4-6-14(15)17/h3-8H,9,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGSTLLLHHOIHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-(3,4-dimethylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)